Ethyl 2-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Description
Ethyl 2-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H18Cl2N4O5S2 and its molecular weight is 541.42. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of novel compounds with potential as antimicrobial agents have been a significant area of research. For example, the study by Desai, Shihora, and Moradia (2007) focuses on the synthesis of new quinazolines that exhibit antimicrobial activities against various bacteria and fungi, showcasing the broader category of research in which the specified compound might fall Desai et al., 2007.
Antimicrobial and Antifungal Applications
- Research into the antimicrobial and antifungal applications of compounds incorporating thiadiazole moieties is well-documented. For instance, Patel, Mistry, and Desai (2009) explored the synthesis and antimicrobial studies of 4‐Oxo‐thiazolidine derivatives, indicating the relevance of such compounds in combating microbial and fungal pathogens Patel et al., 2009.
Insecticidal Applications
- The potential insecticidal properties of thiadiazole derivatives have also been investigated. Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety for assessing their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, underlining the agricultural applications of such compounds Fadda et al., 2017.
Pharmacological Evaluations
- The pharmacological potential of thiadiazole derivatives is a notable area of interest. Shukla et al. (2012) conducted a study on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors, highlighting the therapeutic prospects of these compounds in cancer treatment Shukla et al., 2012.
Photovoltaic and Electrochemical Applications
- The compound's relevance extends to materials science, where derivatives of thiadiazole and related heterocycles are explored for their electrochemical and photovoltaic properties. Ding et al. (2012) studied the effects of thiophene units on substituted benzothiadiazole and benzodithiophene copolymers for photovoltaic applications, illustrating the utility of these compounds in developing new materials for energy conversion Ding et al., 2012.
properties
IUPAC Name |
ethyl 2-[[2-[[5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O5S2/c1-2-31-19(30)13-5-3-4-6-15(13)24-18(29)11-33-21-27-26-20(34-21)25-17(28)10-32-16-8-7-12(22)9-14(16)23/h3-9H,2,10-11H2,1H3,(H,24,29)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXJIAHVRALMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate |
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